molecular formula C13H13NO3 B1362509 Ethyl 6-methoxyquinoline-3-carboxylate CAS No. 26660-48-0

Ethyl 6-methoxyquinoline-3-carboxylate

Cat. No.: B1362509
CAS No.: 26660-48-0
M. Wt: 231.25 g/mol
InChI Key: NUBYMKNFTIBVKU-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in the scientific community due to its various biological and chemical properties. This compound is characterized by its molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol

Preparation Methods

Ethyl 6-methoxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Pfitzinger reaction, which includes the condensation of 2-methoxybenzaldehyde with an amine, followed by cyclization. Another method involves the use of sodium tetrahydroborate and palladium dichloride in methanol at room temperature . Industrial production methods often involve the use of triethylamine in ethanol and dichloromethane, followed by refluxing in cyclohexane .

Chemical Reactions Analysis

Ethyl 6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium tetrahydroborate, palladium dichloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction reaction with sodium tetrahydroborate and palladium dichloride in methanol yields a pale brown solid .

Scientific Research Applications

Ethyl 6-methoxyquinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as quinine and chloroquine. These compounds share a similar quinoline backbone but differ in their functional groups and specific biological activities. For example, while quinine is primarily used as an antimalarial agent, this compound is being explored for its broader range of biological activities . Other similar compounds include 6-methoxyquinoline and 3-carboxyquinoline, which also exhibit unique chemical and biological properties .

Biological Activity

Ethyl 6-methoxyquinoline-3-carboxylate (C13H13NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains and parasites. The compound's mechanism involves interference with DNA synthesis and repair mechanisms, which is crucial for its antibacterial action.
  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by modulating key cellular pathways and receptor activities.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to disrupted cellular processes.
  • Receptor Modulation : It has been observed to interact with various receptors, potentially altering their activity and contributing to its pharmacological profile.

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylateChloro group at the 4-positionEnhanced reactivity due to chloro substitution
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateMethoxy group at the 8-positionDifferent positioning affects biological interactions
Ethyl 4-chloro-6-methylquinoline-3-carboxylateMethyl group instead of methoxy at the 6-positionAlters electronic properties and reactivity

The presence of methoxy and carboxyl functional groups in this compound enhances its reactivity and binding affinity towards biological targets, making it particularly valuable in medicinal chemistry compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent. The docking studies indicated strong binding affinity to bacterial enzymes involved in cell wall synthesis .
  • Anticancer Properties : Research published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the modulation of apoptotic pathways .
  • Inflammation Reduction : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in immune cells, suggesting a role in managing inflammatory diseases .

Properties

IUPAC Name

ethyl 6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYMKNFTIBVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307994
Record name ethyl 6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26660-48-0
Record name 26660-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline (Step C, 17.6 g, 0.074 mol) in CH2Cl2 (330 mL) cooled at 5° C., was added DDQ (42.2 g, 0.186 mol) portion-wise. The reaction was stirred at RT for 2 h, then diluted with MTBE (600 mL), washed twice with 1N NaOH and twice with water. Flash chromatography in 20% EtOAc/Hexane yielded 6-methoxy-3-ethoxycarbonylquinoline.
Name
6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
42.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (640 mg, 2.4 mmol) was dissolved in MeOH (30 mL). TEA (0.67 mL, 4.8 mmol) and 10% Pd on carbon (0.1 g) were added. The mixture was allowed to stir under an atmosphere of hydrogen (50 psi) for 20 h and was then filtered through Celite. Removal of solvents gave ethyl 6-methoxyquinoline-3-carboxylate, which was used without further purification. LCMS: (FA) ES+ 232.0.
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (Step b, 18 g, 68 mmol) in EtOH (200 mL) stirred under N2 was introduced Pd/C 10% (2 g). The N2 atmosphere was replaced by H2 and the mixture was vigorously stirred at RT under H2 atmosphere (balloon) overnight. The mixture was diluted with DCM and filtered. The catalyst was washed several times with DCM. The solvents were removed under vacuum. The solid residue was suspended in EtOH and the filtered to give ethyl 6-methoxyquinoline-3-carboxylate.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methoxyquinoline-3-carboxylate
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